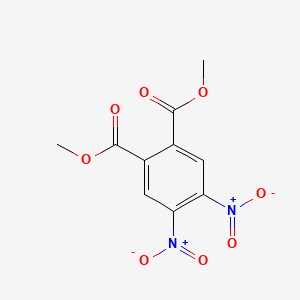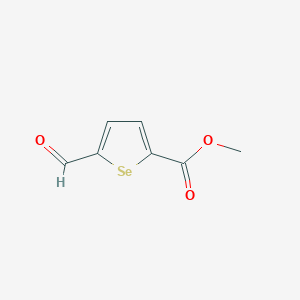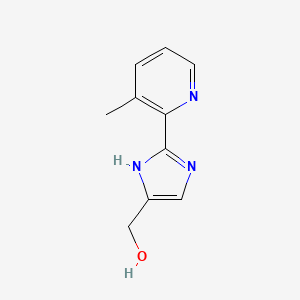
2-(3-Methyl-2-pyridyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with glyoxal and ammonia under acidic conditions to form the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing substituted imidazoles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and catalytic processes, can be applied to scale up the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methyl-2-pyridyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution could introduce various functional groups onto the pyridine ring .
Aplicaciones Científicas De Investigación
2-(3-Methyl-2-pyridyl)imidazole-5-methanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with biological receptors, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.
2-(2-Pyridyl)benzimidazole: Contains a benzimidazole ring instead of an imidazole ring.
2-(4-Methyl-2-pyridyl)benzimidazole: Similar structure with a benzimidazole ring and a methyl group on the pyridine ring.
Uniqueness
2-(3-Methyl-2-pyridyl)imidazole-5-methanol is unique due to the presence of both a hydroxyl group and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C10H11N3O |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
[2-(3-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-11-9(7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
Clave InChI |
PIBYHIIFAWRCEV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)C2=NC=C(N2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
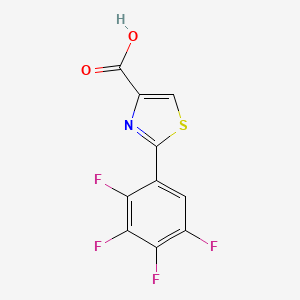

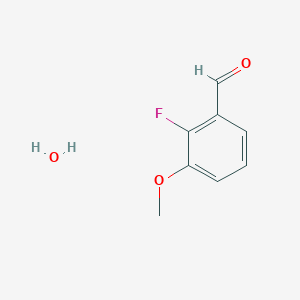
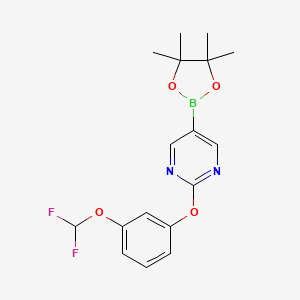
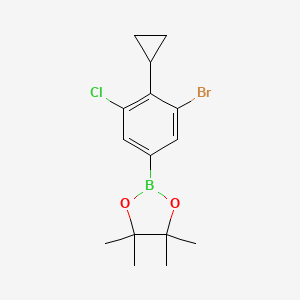
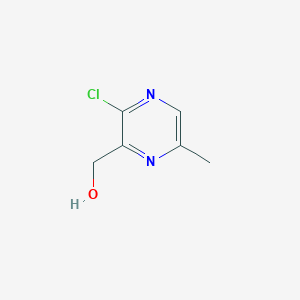
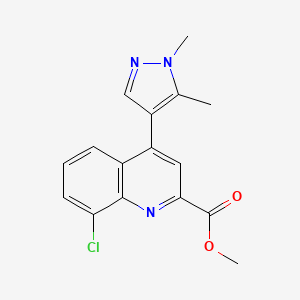
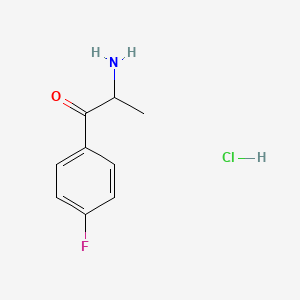

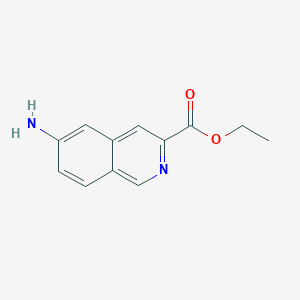
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)
